molecular formula C20H13ClN2O3S2 B2366825 (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione CAS No. 615282-37-6

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione

Cat. No. B2366825
CAS RN: 615282-37-6
M. Wt: 428.91
InChI Key: GHUPLHUOXWKGDG-YBEGLDIGSA-N
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Description

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C20H13ClN2O3S2 and its molecular weight is 428.91. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis

(Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione and similar compounds have been explored in various chemical reactions and synthesis processes. Kandeel and Youssef (2001) investigated the reactions of related thiazolidines with nitrile oxides, leading to the synthesis of novel compounds with proven structures via microanalytical and spectral data (Kandeel & Youssef, 2001). Moreover, the solvent-free synthesis methods for similar derivatives have been optimized, considering their potential anti-cancer activities (Somayajulu, Hariharan, & Subhash, 2021).

Antileukemic Properties

Notably, these compounds have shown promise in antileukemic applications. Kryshchyshyn et al. (2020) synthesized a series of pyrrolidinedione-thiazolidinone hybrids, with one compound demonstrating significant antiproliferative action against certain leukemia cell lines (Kryshchyshyn et al., 2020).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal potential of these compounds is also noteworthy. Jat et al. (2006) synthesized derivatives that exhibited antibacterial activities against several bacterial strains and antifungal activities against fungi like A. fumigatus and C. albicans (Jat, Salvi, Talesara, & Joshi, 2006). Levshin et al. (2022) further explored this by synthesizing novel Mycosidine derivatives that showed high antifungal activity (Levshin et al., 2022).

Antidiabetic and Hypoglycemic Effects

Another important area is the antidiabetic and hypoglycemic effects of thiazolidinedione derivatives. Kim et al. (2004) designed and synthesized compounds for evaluating their effect on triglyceride accumulation and glucose levels, with some compounds showing potential for further pharmacological studies (Kim et al., 2004).

Anti-Inflammatory and Endothelial Cell Activation

These compounds also show anti-inflammatory properties and affect endothelial cell activation. Uchôa et al. (2009) investigated one such compound for its anti-inflammatory potential in pre-clinical studies (Uchôa et al., 2009). Rudnicki et al. (2016) characterized the effects of new thiazolidinediones on endothelial cells, revealing their role in modulating endothelial cell activation and dysfunction (Rudnicki et al., 2016).

Crystal Structure and Computational Studies

The crystal structure and computational studies of these compounds are essential for understanding their properties. Khelloul et al. (2016) characterized a related compound using X-ray diffraction and theoretical investigations (Khelloul et al., 2016).

Inhibition of DNA Topoisomerase I Activity

Finally, the inhibition of DNA topoisomerase I activity by thiazacridine derivatives, which are structurally similar, suggests potential applications in cancer therapy. Barros et al. (2013) found that these derivatives induced apoptosis and inhibited DNA topoisomerase I activity in human colon carcinoma cells (Barros et al., 2013).

properties

IUPAC Name

3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O3S2/c21-13-6-8-14(9-7-13)22-17(24)11-15(18(22)25)23-19(26)16(28-20(23)27)10-12-4-2-1-3-5-12/h1-10,15H,11H2/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUPLHUOXWKGDG-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N3C(=O)C(=CC4=CC=CC=C4)SC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N3C(=O)/C(=C/C4=CC=CC=C4)/SC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione

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